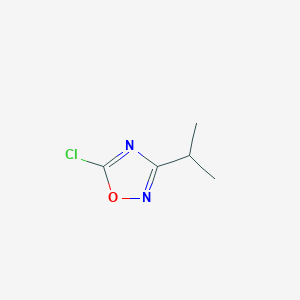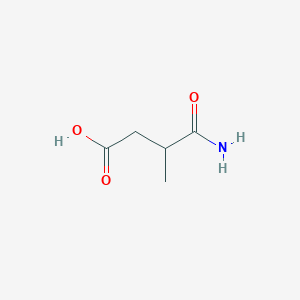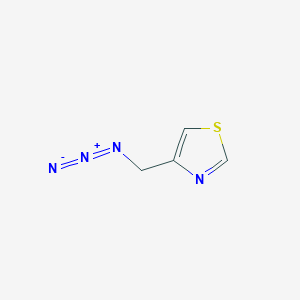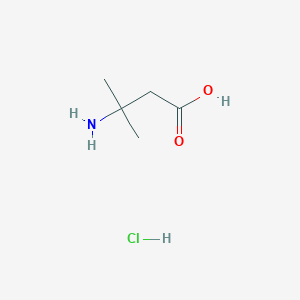
tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate
Übersicht
Beschreibung
Tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate, also known as TBNPC, is an organic compound that has been extensively studied for its potential medicinal and biochemical applications. It is a member of the carbamate family and has a unique structure that allows it to interact with biological systems in a variety of ways. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Key Intermediates : This compound is a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis process involves steps like acylation, sulfonation, and substitution (Wang et al., 2015).
Building Blocks in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related class of compounds, are used as N-(Boc)-protected nitrones in organic synthesis. These compounds serve as building blocks for various chemical transformations (Guinchard et al., 2005).
Synthesis of Biologically Active Compounds : It is also used in the synthesis of biologically active compounds like crizotinib, a drug used in cancer therapy (Kong et al., 2016).
Biomedical Research
Activation of Small-Conductance Ca2+-Activated K+ Channels : A compound structurally similar to tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate has been identified as a selective activator of human small-conductance Ca2+-activated K+ channels. This discovery is significant for understanding ion channel regulation and potential therapeutic applications (Hougaard et al., 2009).
Photoredox-Catalyzed Amination : The compound has been used in photoredox-catalyzed amination processes, which is a significant advancement in organic chemistry and could have implications for drug development (Wang et al., 2022).
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methoxyethyl)-N-piperidin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15(9-10-17-4)11-5-7-14-8-6-11/h11,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHLMZKMISILOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1523862.png)


![2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate](/img/structure/B1523865.png)



![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)
![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)
